N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide is an organic compound with the molecular formula C20H15ClN2O4 It is a derivative of benzamide, featuring a benzyloxy group, a chloro group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of 4-benzyloxyaniline, which is then subjected to nitration to introduce the nitro group. The nitrated product is then chlorinated to add the chloro group. Finally, the benzamide moiety is introduced through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow reactors to ensure consistent quality and quantity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Reduction: The major product is N-[4-(benzyloxy)phenyl]-4-chloro-2-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy and chloro groups contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)phenyl]glycinamide
- 4-(benzyloxy)phenylacetic acid
- N-(4-benzyloxy-phenyl)-4-chloro-benzenesulfonamide
Uniqueness
N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide is unique due to the presence of both a nitro and a chloro group on the benzamide structure. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C20H15ClN2O4 |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
4-chloro-2-nitro-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H15ClN2O4/c21-15-6-11-18(19(12-15)23(25)26)20(24)22-16-7-9-17(10-8-16)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,24) |
InChI Key |
MDZDNFHNCUIQHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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